
4-Methyl-2-(propan-2-yl)-6H-1,3-oxazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one is a heterocyclic compound that belongs to the oxazinone family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one consists of an oxazinone ring with isopropyl and methyl substituents, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one can be achieved through various methods. One common approach involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is typically carried out in the presence of pyridine or ethanol with sodium acetate as a catalyst . Another method involves the use of 2-acyloxyazirines, which undergo a radical cascade reaction to form the oxazinone ring . This method employs stannyl radicals generated from Bu3SnH/ACHN system .
Industrial Production Methods
Industrial production of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The condensation of 4-oxocarboxylic acids with hydroxylamine is preferred for its simplicity and moderate to high yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Substitution: The oxazinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, metal catalysts, and phosphorus compounds . The reactions are typically carried out under basic or acidic conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include substituted oxazinones, oxides, and reduced derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial growth by targeting dihydrofolate reductase (DHFR) and protein tyrosine phosphatase (PTP) enzymes . The compound binds to these enzymes, disrupting their normal function and leading to antibacterial effects.
Comparación Con Compuestos Similares
2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one can be compared with other oxazinone derivatives:
6H-1,2-oxazin-6-ones: These compounds have similar biological activities but differ in their ring structure and substituents.
Isoxazolidin-5-ones: These compounds are structurally related but have different reactivity and applications.
The uniqueness of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one lies in its specific substituents, which confer distinct chemical properties and biological activities.
Propiedades
Número CAS |
51779-47-6 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4-methyl-2-propan-2-yl-1,3-oxazin-6-one |
InChI |
InChI=1S/C8H11NO2/c1-5(2)8-9-6(3)4-7(10)11-8/h4-5H,1-3H3 |
Clave InChI |
MVGOLILJSNVYDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC(=N1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


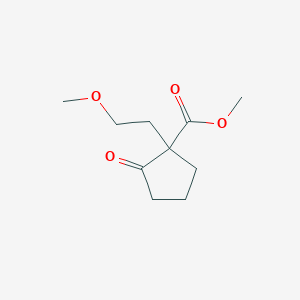
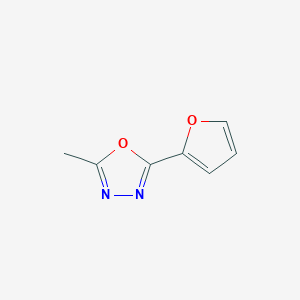
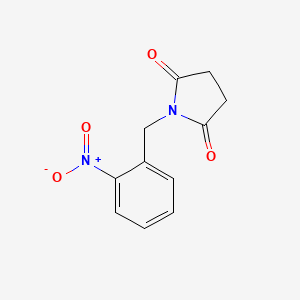

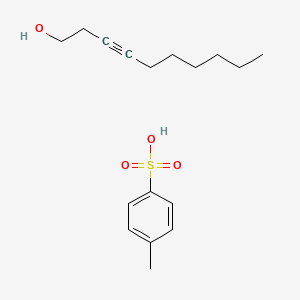
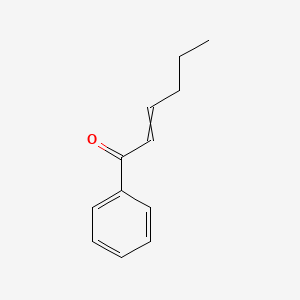
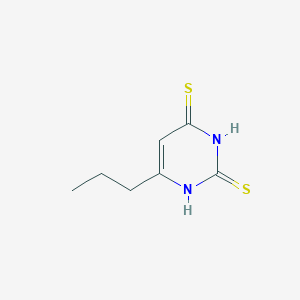
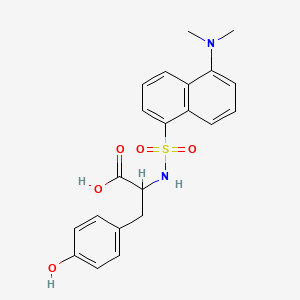
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)

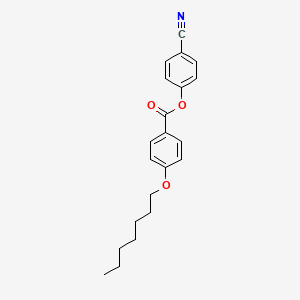
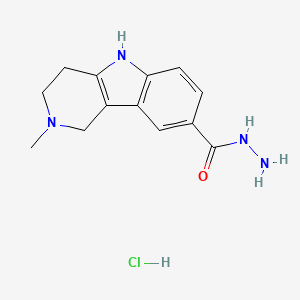
![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)
